Ethyl 5-bromooxazole-2-carboxylate
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Overview
Description
Ethyl 5-bromooxazole-2-carboxylate is a chemical compound with the molecular formula C6H6BrNO3 It is a derivative of oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromooxazole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl oxazole-2-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromooxazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed to oxidize the oxazole ring.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxazole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 5-bromooxazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study the biological activity of oxazole derivatives and their interactions with various biomolecules.
Mechanism of Action
The mechanism of action of ethyl 5-bromooxazole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 5-bromooxazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-bromooxazole-5-carboxylate: This isomer has the bromine atom at the 2-position instead of the 5-position, leading to different reactivity and applications.
Ethyl 5-chlorooxazole-2-carboxylate: The chlorine atom in place of bromine affects the compound’s chemical properties and reactivity.
Ethyl oxazole-2-carboxylate: The absence of a halogen atom makes this compound less reactive in substitution reactions but still useful in organic synthesis.
Properties
IUPAC Name |
ethyl 5-bromo-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNHEUUMAHKJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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